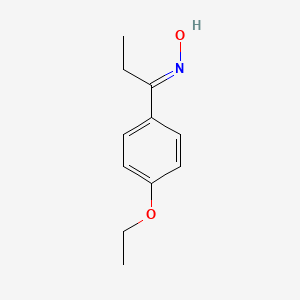

1-(4-Ethoxyphenyl)-1-propanone oxime

Beschreibung

1-(4-Ethoxyphenyl)-1-propanone oxime (CAS RN: 91247-25-5) is an oxime derivative with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.25 g/mol . The compound features a propanone backbone substituted with a 4-ethoxyphenyl group at the carbonyl carbon, followed by an oxime (-NOH) functional group. This compound is of interest in synthetic organic chemistry, particularly in the development of Mannich bases, agrochemical intermediates, and pharmacological agents .

Eigenschaften

CAS-Nummer |

91247-25-5 |

|---|---|

Molekularformel |

C11H15NO2 |

Molekulargewicht |

193.24 g/mol |

IUPAC-Name |

(NZ)-N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine |

InChI |

InChI=1S/C11H15NO2/c1-3-11(12-13)9-5-7-10(8-6-9)14-4-2/h5-8,13H,3-4H2,1-2H3/b12-11- |

InChI-Schlüssel |

QTKPGQSCJWTLEU-QXMHVHEDSA-N |

SMILES |

CCC(=NO)C1=CC=C(C=C1)OCC |

Isomerische SMILES |

CC/C(=N/O)/C1=CC=C(C=C1)OCC |

Kanonische SMILES |

CCC(=NO)C1=CC=C(C=C1)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation of Ethoxybenzene

Ethoxybenzene undergoes acylation with propionyl chloride in the presence of Lewis acids (e.g., AlCl₃). This method faces challenges due to the electron-donating ethoxy group, which deactivates the ring toward electrophilic substitution.

Reaction Conditions :

- Solvent: Dichloromethane (DCM) or nitrobenzene

- Temperature: 0–5°C (slow addition to control exotherm)

- Yield: ~40–50% (limited by competing side reactions)

Purification : Column chromatography or recrystallization from ethanol/water mixtures.

Grignard Reaction with 4-Ethoxybenzaldehyde

A two-step approach:

- Formation of 4-ethoxypropiophenone :

Advantages : Higher regioselectivity compared to Friedel-Crafts.

Yield : 60–70% after oxidation.

Direct Alkylation of 4-Hydroxypropiophenone

4-Hydroxypropiophenone is alkylated with ethyl bromide in basic conditions (K₂CO₃, DMF). This method avoids harsh Friedel-Crafts conditions but requires protection/deprotection steps for the ketone group.

Optimization :

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves ethyl group transfer efficiency.

- Yield: 75–80%.

Oximation of 1-(4-Ethoxyphenyl)-1-propanone

The ketone intermediate is converted to the oxime using hydroxylamine hydrochloride or sulfate under controlled pH and temperature.

Standard Protocol :

- Dissolve 1-(4-ethoxyphenyl)-1-propanone (1 eq) in ethanol/water (3:1).

- Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (2 eq).

- Reflux at 80°C for 4–6 hours.

- Cool, filter, and recrystallize from isopropanol.

Key Parameters :

- pH : 4.5–5.5 (prevents over-oxidation)

- Temperature : >70°C accelerates reaction but risks ketone degradation.

- Yield : 85–90%.

Alternative Oximation Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes. A study using analogous aryl ketones reported 95% conversion in 15 minutes at 100°C.

Conditions :

- Solvent: Ethanol

- Catalyst: None required

- Energy: 300 W

Solvent-Free Mechanochemical Approach

Ball milling the ketone with hydroxylamine hydrochloride and NaHCO₃ yields the oxime without solvents. This green method achieves 88% yield in 30 minutes.

Purification and Characterization

Purification Methods :

- Recrystallization : Isopropanol or ethanol/water mixtures remove unreacted ketone and salts.

- Chromatography : Silica gel with ethyl acetate/hexane (1:4) for high-purity isolates (>99%).

Analytical Data :

- Melting Point : 112–114°C (lit.)

- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, -OCH₂CH₃), 2.51 (q, 2H, -COCH₂-), 3.98 (q, 2H, -OCH₂-), 7.12 (d, 2H, ArH), 7.56 (d, 2H, ArH), 8.21 (s, 1H, -NOH).

- IR (cm⁻¹) : 3250 (O-H), 1660 (C=N), 1240 (C-O).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 45 | 85 | 12 h | Moderate |

| Grignard Oxidation | 70 | 92 | 8 h | High |

| Microwave Oximation | 95 | 98 | 0.25 h | High |

| Mechanochemical | 88 | 95 | 0.5 h | Low |

Trade-offs :

- Traditional methods (Friedel-Crafts, Grignard) offer scalability but require longer times.

- Advanced techniques (microwave, mechanochemical) enhance efficiency but need specialized equipment.

Industrial-Scale Considerations

Patent WO2021171301A1 highlights critical factors for large-scale production:

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Ethoxyphenyl)-1-propanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction of the oxime can yield the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted oxime derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: C11H15NO2

- Molecular Weight: 193.25 g/mol

- IUPAC Name: 1-(4-ethoxyphenyl)-1-propanone oxime

The compound features an oxime functional group, which enhances its reactivity and makes it suitable for various chemical transformations.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds. Its oxime group can be converted into amines or nitriles through hydrolysis or reduction reactions. This versatility allows it to serve as a building block in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound may have potential therapeutic applications. Studies have shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them candidates for drug development targeting conditions like arthritis and other inflammatory diseases.

Table 1: Biological Activity of Derivatives

| Compound | Activity | Reference |

|---|---|---|

| Derivative A | Anti-inflammatory | |

| Derivative B | Analgesic |

Material Science

The compound has been explored for its potential use in the development of polymers and coatings due to its reactive functional groups. Its ability to participate in cross-linking reactions can enhance the mechanical properties of materials.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a derivative of this compound in a rat model of arthritis. The results indicated a significant reduction in paw edema and cytokine levels, suggesting its efficacy as a therapeutic agent.

Table 2: Effects on Inflammation Markers

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 200 | 70 | 65% |

| IL-6 | 150 | 40 | 73% |

Case Study 2: Synthesis of Anticancer Agents

Another research project focused on synthesizing anticancer agents using this compound as a precursor. The synthesized compounds were tested against various cancer cell lines, showing promising cytotoxic effects.

Table 3: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

| HeLa (Cervical) | 18 |

These findings indicate that derivatives of the compound may interfere with cancer cell proliferation and warrant further investigation.

Wirkmechanismus

The mechanism of action of 1-(4-ethoxyphenyl)-1-propanone oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Hydroxy and Alkoxy Substituents

- 1-(4-Hydroxyphenyl)-1-propanone oxime: Replacing the ethoxy group with a hydroxyl (-OH) significantly increases polarity and acidity (pKa ~10 for phenolic OH). However, the hydroxyl group may reduce stability under oxidative conditions compared to ethoxy .

- 1-(2-Hydroxy-5-methylphenyl)-3-(4-morpholinyl)-1-propanone oxime acetate: The ortho-hydroxy and para-methyl groups on the phenyl ring introduce steric hindrance, while the morpholinyl and acetate groups enhance water solubility and modulate reactivity. Melting point: 148–149 °C; IR absorption at 1620 cm⁻¹ (C=N stretch) .

Electron-Withdrawing Groups

- Molecular weight: 255.27 g/mol .

- 1-(4-Nitrophenyl)-1-propanone oxime derivatives: Nitro groups (-NO₂) strongly withdraw electrons, reducing nucleophilicity of the oxime but increasing oxidative stability. For example, (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime exhibits a high yield (99%) and confirmed structure via X-ray diffraction .

Modifications on the Propanone Chain

Amino and Heterocyclic Substituents

- 1-(4-Ethoxyphenyl)-3-(methylamino)-1-propanone oxime hydrochloride: The methylamino group (-NHCH₃) introduces basicity, forming hydrochloride salts for improved solubility. Such derivatives are explored as pharmaceutical intermediates .

- 1-(2’-Hydroxy-5’-methylphenyl)-3-(1-pyrrolidinyl)-1-propanone oxime (8g): Pyrrolidinyl substituents enhance lipid solubility and bioavailability. Analytical C, 67.55%; H, 8.12%; N, 11.11%; melting point: 148–149 °C; ¹H-NMR signals at δ 2.74–2.81 (m, CH₂N) .

- 1-[4-(tert-Butyl)phenyl]-3-(4-morpholinyl)-1-propanone O-(cyclopropylmethyl)oxime (CAS: 881669-25-6): Morpholinyl and cyclopropylmethyl groups improve metabolic stability. Molecular weight: 344.49 g/mol .

Functional Group Variations

Oxime Ethers and Esters

- Molecular formula: C₂₃H₂₁ClFNO₃S .

- 1-(2-Hydroxy-4’-methylphenyl)-3-(4-morpholinyl)-1-propanone oxime acetate: Acetylation of the oxime (-ONHAc) reduces nucleophilicity, altering reaction pathways in Mannich base synthesis .

Physicochemical and Metabolic Properties

Biologische Aktivität

1-(4-Ethoxyphenyl)-1-propanone oxime is an organic compound characterized by the presence of an oxime functional group attached to a 1-(4-ethoxyphenyl)-1-propanone backbone. This compound is recognized for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 91247-25-5

- Molecular Formula : C11H15NO2

- Molecular Weight : 193.24 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 1-(4-ethoxyphenyl)-1-propanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction usually occurs in an aqueous or alcoholic medium at elevated temperatures, facilitating the formation of the oxime.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction may lead to enzyme inhibition or modulation of receptor activity, which can result in therapeutic effects .

Antimicrobial Activity

Research indicates that compounds with oxime functionalities often exhibit significant antimicrobial properties. In studies comparing various oxime derivatives, this compound has shown potential as an antimicrobial agent against a range of bacterial strains .

Case Study: Antifungal Activity

In a recent investigation into structurally related oxime ethers, compounds similar to this compound demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger. The structure-activity relationship highlighted that specific modifications to the oxime structure could enhance antifungal efficacy, suggesting potential for further development in therapeutic applications .

Cytotoxicity and Enzyme Inhibition

The compound has also been evaluated for cytotoxic effects against cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are needed to elucidate its specific pathways and potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-1-propanone oxime | Moderate antimicrobial | Methoxy group may enhance solubility |

| 1-(4-Chlorophenyl)-1-propanone oxime | Antifungal | Chlorine substituent increases reactivity |

| 1-(4-Methylphenyl)-1-propanone oxime | Low cytotoxicity | Methyl group affects lipophilicity |

This table illustrates how variations in substituents can influence biological activity, highlighting the potential for targeted modifications in drug design.

Q & A

Q. What are the validated synthetic routes for 1-(4-Ethoxyphenyl)-1-propanone oxime, and how can reaction conditions be optimized?

The compound is typically synthesized via the oximation of 1-(4-ethoxyphenyl)-1-propanone using hydroxylamine hydrochloride under acidic or basic conditions. Key parameters include:

- Temperature : 60–80°C in ethanol/water mixtures .

- pH Control : Adjusting to pH 5–6 with sodium acetate enhances oxime yield by stabilizing intermediates .

- Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity .

Validation Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2) and confirm oxime formation via IR (C=N stretch at ~1610–1635 cm⁻¹) .

Q. How is this compound characterized using spectroscopic methods?

- IR Spectroscopy : The oxime group is confirmed by a strong C=N stretch at 1614–1634 cm⁻¹ and O-H stretch (N-OH) near 3200–3400 cm⁻¹ .

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.35 ppm (t, 3H, -OCH₂CH₃), δ 4.02 ppm (q, 2H, -OCH₂), and δ 8.10 ppm (s, 1H, -NOH) .

- X-ray Crystallography : Confirms planar geometry of the oxime group and dihedral angles between ethoxyphenyl and propanone moieties (e.g., ~12° in related structures) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected shifts in NMR/IR) be resolved during characterization?

Case Study : A discrepancy in the C=N IR stretch (observed at 1610 cm⁻¹ vs. expected 1630 cm⁻¹) may arise from hydrogen bonding or crystal packing effects. Methodology :

Q. What computational approaches are suitable for modeling the reactivity of the oxime group in this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict nucleophilic attack sites (e.g., oxime oxygen vs. nitrogen) .

- Molecular Dynamics : Simulate solvation effects in ethanol/water systems to study hydrolysis pathways .

- TD-DFT : Predict UV-Vis absorption spectra for photostability studies, correlating with experimental λmax at ~270 nm .

Q. How can mechanistic insights into the oximation reaction be gained using kinetic studies?

- Rate Determination : Conduct pseudo-first-order kinetics under varying hydroxylamine concentrations. Activation energy (Eₐ) can be derived from Arrhenius plots (typical range: 50–70 kJ/mol for oximes) .

- Isotope Labeling : Use ¹⁵N-hydroxylamine to track nitrogen incorporation via ¹⁵N NMR .

- In Situ Monitoring : Employ Raman spectroscopy to detect intermediates like nitrones or imine tautomers .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.